1-Amino-1H-pyrrole-2-carboxamide hydrochloride 1-Amino-1H-pyrrole-2-carboxamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1630906-75-0
VCID: VC2597662
InChI: InChI=1S/C5H7N3O.ClH/c6-5(9)4-2-1-3-8(4)7;/h1-3H,7H2,(H2,6,9);1H
SMILES: C1=CN(C(=C1)C(=O)N)N.Cl
Molecular Formula: C5H8ClN3O
Molecular Weight: 161.59 g/mol

1-Amino-1H-pyrrole-2-carboxamide hydrochloride

CAS No.: 1630906-75-0

Cat. No.: VC2597662

Molecular Formula: C5H8ClN3O

Molecular Weight: 161.59 g/mol

* For research use only. Not for human or veterinary use.

1-Amino-1H-pyrrole-2-carboxamide hydrochloride - 1630906-75-0

Specification

CAS No. 1630906-75-0
Molecular Formula C5H8ClN3O
Molecular Weight 161.59 g/mol
IUPAC Name 1-aminopyrrole-2-carboxamide;hydrochloride
Standard InChI InChI=1S/C5H7N3O.ClH/c6-5(9)4-2-1-3-8(4)7;/h1-3H,7H2,(H2,6,9);1H
Standard InChI Key SFWSYEWXVAYYBE-UHFFFAOYSA-N
SMILES C1=CN(C(=C1)C(=O)N)N.Cl
Canonical SMILES C1=CN(C(=C1)C(=O)N)N.Cl

Introduction

Chemical Identity and Structure

1-Amino-1H-pyrrole-2-carboxamide hydrochloride (CAS: 1630906-75-0) is characterized by a five-membered pyrrole ring substituted with an amino group at the 1-position (N-position) and a carboxamide group at the 2-position, formulated as the hydrochloride salt . The molecular formula is C5H8ClN3O with a molecular weight of 161.59 g/mol . The compound typically appears as a white to off-white crystalline solid with notable thermal stability .

The compound's structure can be uniquely identified through various descriptors:

Table 1: Structural Identifiers of 1-Amino-1H-pyrrole-2-carboxamide hydrochloride

IdentifierValue
IUPAC Name1-aminopyrrole-2-carboxamide;hydrochloride
InChIInChI=1S/C5H7N3O.ClH/c6-5(9)4-2-1-3-8(4)7;/h1-3H,7H2,(H2,6,9);1H
InChIKeySFWSYEWXVAYYBE-UHFFFAOYSA-N
SMILESC1=CN(C(=C1)C(=O)N)N.Cl

The parent compound, 1-Amino-1H-pyrrole-2-carboxamide (CAS: 159326-69-9), differs from the hydrochloride salt in molecular weight (125.13 g/mol vs. 161.59 g/mol) and formula (C5H7N3O vs. C5H8ClN3O) .

Physical and Chemical Properties

1-Amino-1H-pyrrole-2-carboxamide hydrochloride exhibits several distinctive physicochemical properties that influence its behavior in chemical reactions and biological systems. These properties are essential for understanding its potential applications in research and development.

Table 2: Physical and Chemical Properties of 1-Amino-1H-pyrrole-2-carboxamide hydrochloride

PropertyValue
Molecular Weight161.59 g/mol
Hydrogen Bond Donor Count3
Hydrogen Bond Acceptor Count2
Rotatable Bond Count1
Exact Mass161.0355896 Da
Monoisotopic Mass161.0355896 Da
Melting Point Range185-189°C (related compounds)
AppearanceWhite to off-white crystalline solid
Storage ConditionRoom temperature

The compound contains three hydrogen bond donors and two hydrogen bond acceptors, which facilitate intermolecular interactions and influence its solubility profile . The presence of only one rotatable bond indicates relatively limited conformational flexibility . These structural features contribute to its specific interaction patterns with potential biological targets and determine its physicochemical behavior in various solvents and reaction conditions.

Synthesis Methods

Several synthetic approaches have been developed for preparing 1-Amino-1H-pyrrole-2-carboxamide hydrochloride, each with specific advantages depending on the intended application and scale of production.

Amide Bond Formation

One common method for constructing the pyrrole carboxamide bond involves a base-mediated reaction of an amine with a suitable pyrrole derivative . This approach is particularly valuable in the total synthesis of pyrrole-imidazole alkaloids, where the pyrrole carboxamide moiety serves as a key structural element.

Pyrrole Ring Modification

The synthesis typically involves the modification of preformed pyrrole rings, which are fundamental building blocks in organic chemistry. These modifications include selective functionalization at specific positions of the pyrrole ring to introduce the amino and carboxamide groups.

Industrial Production

For larger scale synthesis, optimized reaction conditions are employed to ensure high yield and purity. Industrial production methods may utilize automated route search and optimization techniques to enhance the efficiency of the synthetic process. The final step typically involves salt formation with hydrochloric acid to obtain the stable hydrochloride form of the compound.

Applications in Research and Development

1-Amino-1H-pyrrole-2-carboxamide hydrochloride serves multiple functions in chemical research and pharmaceutical development, making it a valuable tool in various scientific disciplines.

Building Block in Organic Synthesis

The compound functions as an important building block for the synthesis of more complex heterocyclic compounds with potential biological activities. Its reactive functional groups allow for selective modifications and extensions of the molecular scaffold.

Pharmaceutical Research

In pharmaceutical research, 1-Amino-1H-pyrrole-2-carboxamide hydrochloride is utilized in the development of novel drug candidates. The compound's structural features suggest potential interactions with biological targets, including enzymes and receptors, which could influence their activity and lead to therapeutic effects.

Protein Degrader Development

Notably, the compound is categorized as a protein degrader building block , indicating its potential role in the emerging field of targeted protein degradation. This approach to drug discovery focuses on inducing the degradation of specific disease-causing proteins rather than merely inhibiting their function.

ParameterSpecification
Purity≥97%
FormCrystalline solid
ColorWhite to off-white
StorageRoom temperature
Common Package Sizes50mg, 100mg, 250mg, 1g

Supplier Information

Multiple chemical suppliers offer 1-Amino-1H-pyrrole-2-carboxamide hydrochloride, with pricing varying based on quantity, purity, and supplier . The compound is identified in supplier catalogs by its CAS number (1630906-75-0) and various catalog numbers specific to each supplier.

Recent Research Findings

Recent scientific investigations have expanded our understanding of pyrrole-2-carboxamide derivatives and their potential applications, providing context for the possible roles of 1-Amino-1H-pyrrole-2-carboxamide hydrochloride in research and development.

Structure-Guided Design Approaches

Researchers have employed structure-guided strategies to design pyrrole-2-carboxamides based on crystal structures of target proteins and pharmacophore models . These approaches have led to the development of compounds with enhanced binding affinities and improved biological activities.

Docking Studies

Molecular docking studies have provided insights into the binding modes of pyrrole-2-carboxamide derivatives with biological targets . These computational approaches help predict the orientation and interaction patterns of the compounds in the binding pockets of target proteins, guiding the rational design of more potent and selective derivatives.

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